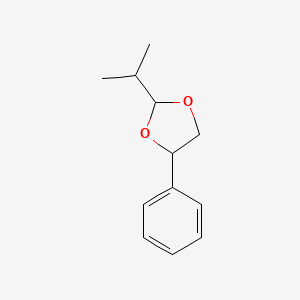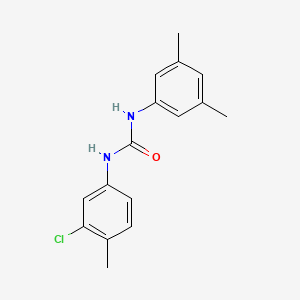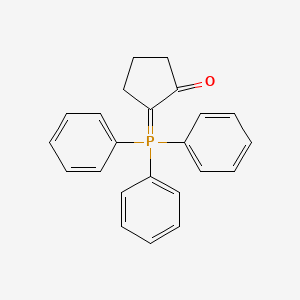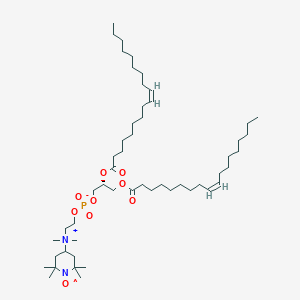
1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid commonly used in the study of lipid monolayers and bilayers. It is a derivative of phosphatidylcholine, which is a major component of cell membranes. This compound is known for its role in various biological and industrial applications, particularly in the formulation of liposomes and other lipid-based delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of sn-glycero-3-phosphocholine with myristelaidic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 1,2-dimyristelaidoyl-sn-glycero-3-phosphocholine involves large-scale esterification processes followed by purification using high-performance liquid chromatography (HPLC). The compound is then recrystallized to achieve high purity. Special precautions are taken to protect the product from oxidation and hydrolysis during storage .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Myristelaidic acid and sn-glycero-3-phosphocholine.
Applications De Recherche Scientifique
1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine is widely used in scientific research due to its unique properties:
Mécanisme D'action
1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its interaction with cell membranes. The phospholipid structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. When used in drug delivery systems, it facilitates the attachment and transport of nanoparticles to bio-membranes, enhancing the delivery of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Similar in structure but differs in the fatty acid composition.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with ethanolamine as the head group instead of choline.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol): Contains glycerol as the head group instead of choline.
Uniqueness
1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific membrane interactions and stability .
Propriétés
Formule moléculaire |
C36H68NO8P |
|---|---|
Poids moléculaire |
673.9 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[[(E)-tetradec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3/b14-12+,15-13+/t34-/m1/s1 |
Clé InChI |
AVCZHZMYOZARRJ-VFHCTZGBSA-N |
SMILES isomérique |
CCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCC |
SMILES canonique |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)


![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)


![4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid](/img/structure/B11938573.png)
